molecular formula C7H13O5P B11726759 2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester CAS No. 76566-95-5

2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester

Cat. No.: B11726759
CAS No.: 76566-95-5
M. Wt: 208.15 g/mol
InChI Key: PESRINKNQQZURC-UHFFFAOYSA-N
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Description

Methyl (E)-4-dimethoxyphosphorylbut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethoxyphosphoryl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-4-dimethoxyphosphorylbut-2-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of methyl acrylate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl (E)-4-dimethoxyphosphorylbut-2-enoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-dimethoxyphosphorylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

Methyl (E)-4-dimethoxyphosphorylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phosphonate esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-4-dimethoxyphosphorylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-4-dimethoxyphosphorylbut-2-enoate: Unique due to its specific ester and phosphonate functional groups.

    Methyl (E)-4-dimethoxyphosphorylbut-2-enoate analogs: Compounds with similar structures but different substituents on the phosphonate or ester groups.

Uniqueness

Methyl (E)-4-dimethoxyphosphorylbut-2-enoate is unique due to its combination of ester and phosphonate functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

76566-95-5

Molecular Formula

C7H13O5P

Molecular Weight

208.15 g/mol

IUPAC Name

methyl 4-dimethoxyphosphorylbut-2-enoate

InChI

InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3

InChI Key

PESRINKNQQZURC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCP(=O)(OC)OC

Origin of Product

United States

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